molecular formula C7H10N2S B13312043 (1-cyclopropyl-1H-imidazol-2-yl)methanethiol

(1-cyclopropyl-1H-imidazol-2-yl)methanethiol

Cat. No.: B13312043
M. Wt: 154.24 g/mol
InChI Key: UKHZWIUITAHXQZ-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-imidazol-2-yl)methanethiol (CAS: 1420957-34-1) is a sulfur-containing heterocyclic compound featuring an imidazole core substituted with a cyclopropyl group at the 1-position and a methanethiol (-CH₂SH) moiety at the 2-position . The thiol functional group confers distinct reactivity, such as nucleophilicity and susceptibility to oxidation, while the cyclopropyl ring introduces steric constraints and electronic effects due to its strained three-membered structure.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(1-cyclopropylimidazol-2-yl)methanethiol

InChI

InChI=1S/C7H10N2S/c10-5-7-8-3-4-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2

InChI Key

UKHZWIUITAHXQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=C2CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-imidazol-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(1-Cyclopropyl-1H-imidazol-2-yl)methanol
  • Structure : Replaces the thiol (-SH) with a hydroxyl (-OH) group.
  • Reactivity : The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents but reducing nucleophilicity compared to thiols.
  • Applications : Alcohol derivatives are often intermediates in drug synthesis; however, the lack of thiol functionality limits their use in disulfide bond formation or metal coordination .
(1-Methyl-1H-imidazol-2-yl)methanethiol
  • Structure : Substitutes cyclopropyl with a methyl group.
  • Electronic Effects : Methyl is electron-donating, increasing electron density on the imidazole ring, whereas cyclopropyl may exhibit slight electron-withdrawing effects due to ring strain.

Substituent Variations on the Imidazole Ring

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol
  • Structure: Contains a nitro (-NO₂) group (electron-withdrawing) and a styryl moiety (π-conjugated system).
  • Reactivity : Nitro groups enhance electrophilicity, favoring reactions like nucleophilic substitution. Styryl groups enable fluorescence or photochemical applications.
  • Divergence : Unlike the cyclopropyl-thiol derivative, this compound lacks sulfur and emphasizes aromaticity for optical properties .

Physical Properties

Compound Molecular Weight Functional Group Key Substituent Boiling/Melting Point Trends
(1-Cyclopropyl-1H-imidazol-2-yl)methanethiol 170.25 g/mol Thiol (-SH) Cyclopropyl Lower bp vs. alcohol analogs
(1-Cyclopropyl-1H-imidazol-2-yl)methanol 154.19 g/mol Hydroxyl (-OH) Cyclopropyl Higher bp due to H-bonding
(1-Methyl-1H-imidazol-2-yl)methanethiol 142.21 g/mol Thiol (-SH) Methyl Lower steric hindrance

Note: Thiols generally exhibit weaker intermolecular forces than alcohols, leading to lower boiling points. Cyclopropyl’s rigidity may increase melting points compared to linear substituents.

Biological Activity

Introduction

The compound (1-cyclopropyl-1H-imidazol-2-yl)methanethiol is a sulfur-containing organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group connected to an imidazole ring and a thiol functional group, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C7H10N2SC_7H_{10}N_2S. The presence of the thiol (-SH) group allows for nucleophilic substitution reactions, which are crucial for its reactivity in biological systems. The imidazole ring is known for its role in various biochemical processes, enhancing the compound's potential as a therapeutic agent.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC7H10N2SC_7H_{10}N_2S
Molecular Weight158.23 g/mol
Functional GroupsImidazole ring, thiol group
Potential ApplicationsAntimicrobial, anticancer, enzyme inhibition

Research indicates that compounds with imidazole rings often exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that imidazole derivatives can inhibit bacterial growth and biofilm formation. For instance, this compound may enhance the efficacy of existing antibiotics when used in combination therapies.
  • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been explored. Similar imidazole derivatives have demonstrated cytotoxic effects against various tumor cell lines by disrupting microtubule dynamics, akin to the action of established chemotherapeutics like Taxol .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Combination Therapy with Antibiotics : A study evaluated the effect of combining this compound with ciprofloxacin against Pseudomonas aeruginosa. Results indicated a significant enhancement in antibiotic activity, suggesting synergistic effects that could improve treatment outcomes for resistant infections .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were assessed on A549 human lung carcinoma cells. The compound exhibited low cytotoxicity at concentrations up to 100 μM, indicating a promising therapeutic index for further development.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEnhanced activity against Pseudomonas aeruginosa
AnticancerInduced apoptosis in A549 lung carcinoma cells
CytotoxicityLow cytotoxicity at therapeutic concentrations

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